molecular formula C15H12O3 B1221543 (2S)-7-hydroxyflavanone CAS No. 2545-13-3

(2S)-7-hydroxyflavanone

Cat. No.: B1221543
CAS No.: 2545-13-3
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-7-Hydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the seventh position of the flavanone structure, contributing to its unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the formulation of dietary supplements and cosmetic products due to its beneficial health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-7-Hydroxyflavanone can be achieved through several methods. One common approach involves the cyclization of appropriate chalcones under acidic or basic conditions. The reaction typically involves the use of catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction from natural sources, such as citrus fruits, followed by purification processes. Alternatively, large-scale synthesis can be carried out using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-7-Hydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form flavan-4-ols.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of flavan-4-ols.

    Substitution: Formation of esters or ethers.

Mechanism of Action

The biological effects of (2S)-7-Hydroxyflavanone are primarily attributed to its ability to modulate various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

    Hesperetin: Known for its cardiovascular benefits and antioxidant activity.

    Diosmetin: Exhibits anti-cancer and anti-inflammatory effects.

Uniqueness: (2S)-7-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact with different molecular targets and exhibit a unique spectrum of biological effects compared to other flavanones.

Properties

IUPAC Name

(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350985
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-13-3, 6583-40-0
Record name (-)-7-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-7-hydroxyflavanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYFLAVANONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-7-hydroxyflavanone
Reactant of Route 2
Reactant of Route 2
(2S)-7-hydroxyflavanone
Reactant of Route 3
Reactant of Route 3
(2S)-7-hydroxyflavanone
Reactant of Route 4
(2S)-7-hydroxyflavanone
Reactant of Route 5
(2S)-7-hydroxyflavanone
Reactant of Route 6
(2S)-7-hydroxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.